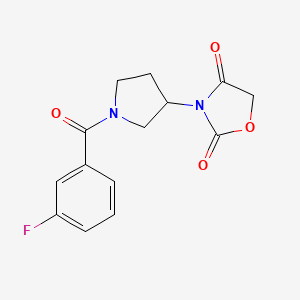

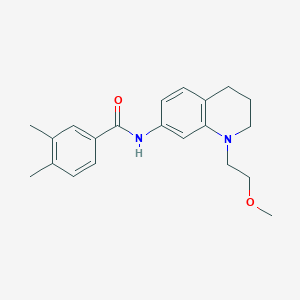

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, 2-methoxyethyl compounds can be synthesized through the reaction of methanol with ethylene oxide . Tetrahydroquinoline derivatives can be synthesized through Povarov reactions .

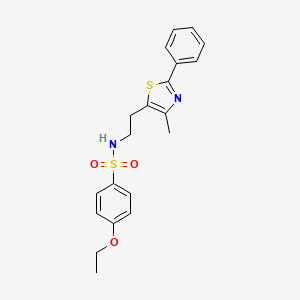

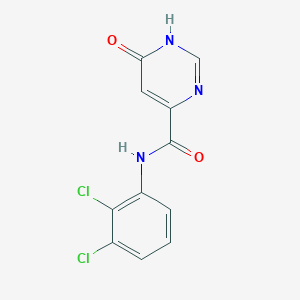

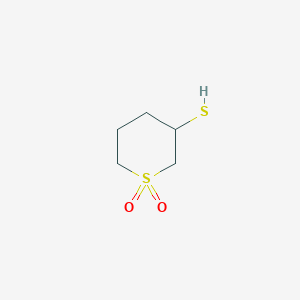

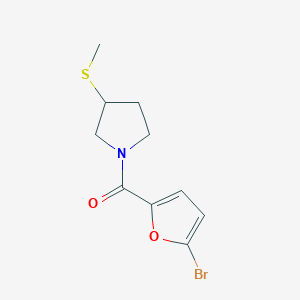

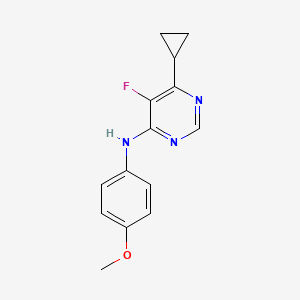

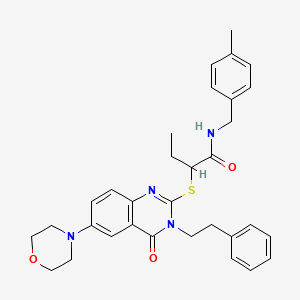

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-methoxyethyl group would contribute an ether functional group, the tetrahydroquinoline would contribute a nitrogen-containing heterocyclic structure, and the dimethylbenzamide would contribute an amide functional group .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The ether group in the 2-methoxyethyl part might undergo reactions such as cleavage under acidic conditions. The tetrahydroquinoline part might undergo electrophilic substitution reactions at the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amide groups might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Sigma-2 Receptor Probes

Sigma-2 Receptor Affinity : N-derivatives of tetrahydroquinoline have been synthesized and used as sigma-2 receptor probes. One such compound, RHM-1, demonstrated a higher affinity for sigma2 receptors compared to its analogs, suggesting potential applications in studying sigma2 receptors in vitro (Xu et al., 2005).

Chemical Synthesis and Catalysis

Rh(III)-Catalyzed Olefination : N-methoxybenzamides, structurally similar to the given compound, have been used in Rh(III)-catalyzed oxidative olefination, highlighting their role in selective and high-yielding chemical synthesis processes (Rakshit et al., 2011).

Derivative Synthesis

Synthesis of Dicarbamates : Tetrahydroquinoline derivatives have been synthesized, such as dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates, demonstrating the versatility of tetrahydroquinoline in producing various chemical entities (White & Baker, 1990).

Biological Characterization

Alkaloid Characterization from Plants : A major alkaloid structurally related to tetrahydroquinoline, isolated from Hammada scoparia leaves, was characterized using NMR spectroscopy and X-ray crystallographic techniques. This underlines the natural occurrence and importance of tetrahydroquinoline derivatives in biological systems (Jarraya et al., 2008).

Pharmaceutical Development

Potential Anticonvulsant Activity : N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have been identified with high affinity and good anticonvulsant activity in animal models through high-throughput screening and SAR studies, indicating their potential in pharmaceutical development (Chan et al., 1998; Chan et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential therapeutic applications . If it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-15-6-7-18(13-16(15)2)21(24)22-19-9-8-17-5-4-10-23(11-12-25-3)20(17)14-19/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKMAOMAKPACOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)

![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)